3-Chloro-2-(4-methoxyphenoxy)aniline
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Overview
Description
3-Chloro-2-(4-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO2. It is a derivative of phenylamine, characterized by the presence of a chloro group and a methoxyphenoxy group attached to the phenyl ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-methoxyphenoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloroaniline with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
3-Chloro-2-(4-methoxyphenoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-methoxyphenoxy)phenylamine
- 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine
- 3-chloro-4-(3-methoxyphenoxy)aniline
Uniqueness
3-Chloro-2-(4-methoxyphenoxy)aniline is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-(4-methoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-9-5-7-10(8-6-9)17-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPNLBBKBLCDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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